molecular formula C15H13N3O3S B8044658 Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate

Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate

Cat. No.: B8044658
M. Wt: 315.3 g/mol
InChI Key: ADBYMWNQKXCXKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate is a complex organic compound with the molecular formula C14H13N3O2S. This compound is characterized by its thiophene ring, which is substituted with an amino group, an anilino group, and a cyano group, along with an ethyl ester group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate typically involves multiple steps, starting with the formation of the thiophene ring. One common synthetic route includes the reaction of an appropriate thiophene derivative with an aniline derivative under specific conditions to introduce the anilino group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations to minimize waste and ensure compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate is unique due to its specific combination of functional groups and its thiophene core. Similar compounds include:

  • Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate: This compound differs in the position of the cyano group.

  • Ethyl 2-amino-3-thiophenecarboxylate: This compound lacks the anilino and cyano groups.

  • Ethyl 2-amino-5-anilino-3-thiophenecarboxylate: This compound has a different substitution pattern on the thiophene ring.

These compounds share similarities in their thiophene core and ethyl ester group but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 2-(3-amino-5-anilino-4-cyanothiophen-2-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-21-15(20)12(19)13-11(17)10(8-16)14(22-13)18-9-6-4-3-5-7-9/h3-7,18H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBYMWNQKXCXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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